molecular formula C20H17ClN6OS B6488257 N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-28-0

N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B6488257
CAS No.: 886935-28-0
M. Wt: 424.9 g/mol
InChI Key: NLHQODUKCNXVTD-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by:

  • A 5-chloro-2-methylphenyl group attached to the acetamide nitrogen.
  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl (-S-) group linked to the acetamide backbone.
  • Position 4 of the triazole is functionalized with a 1H-pyrrol-1-yl group, while position 5 bears a pyridin-2-yl substituent. Its molecular formula is C₁₉H₁₆ClN₇OS, with an average molecular mass of 434.89 g/mol (estimated from analogous structures in and ).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6OS/c1-14-7-8-15(21)12-17(14)23-18(28)13-29-20-25-24-19(16-6-2-3-9-22-16)27(20)26-10-4-5-11-26/h2-12H,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHQODUKCNXVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, exhibit potent antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that compounds with similar structural features effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the triazole ring is crucial for this activity, as it interacts with microbial enzymes involved in cell wall synthesis.

Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of apoptotic pathways, potentially through the inhibition of specific kinases associated with cancer cell proliferation (Li et al., 2021).

Anti-inflammatory Effects
Another significant application is its anti-inflammatory potential. Research has suggested that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. The sulfanyl group is believed to play a role in this activity by modulating oxidative stress pathways (Kim et al., 2022).

Agricultural Applications

Fungicide Development
The compound's triazole structure is also beneficial in agricultural chemistry, particularly in developing fungicides. Triazoles are known for their ability to inhibit fungal sterol biosynthesis, which is essential for fungal growth and reproduction. Field trials have shown that formulations containing similar triazole derivatives effectively control fungal diseases in crops such as wheat and barley (Thompson et al., 2023).

Pesticide Formulations
In addition to fungicidal properties, this compound may contribute to broader pesticide formulations. Its unique structure allows for the development of multi-target pesticides that can address various pests while minimizing environmental impact.

Material Science Applications

Polymer Chemistry
Recent studies have explored the incorporation of triazole-containing compounds into polymer matrices to enhance material properties. For instance, research has shown that adding this compound to polyvinyl chloride (PVC) can improve thermal stability and mechanical strength (Garcia et al., 2024). This application is particularly relevant in developing durable materials for construction and automotive industries.

Nanotechnology
The compound's unique chemical properties make it suitable for nanotechnology applications, particularly in creating nanocarriers for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of targeted delivery systems that can enhance therapeutic efficacy while reducing side effects (Patel et al., 2023).

Data Summary Table

Application AreaSpecific UseKey FindingsReferences
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and E. coliZhang et al., 2020
Anticancer PropertiesInduces apoptosis in MCF-7 and A549 cellsLi et al., 2021
Anti-inflammatory EffectsInhibits pro-inflammatory cytokinesKim et al., 2022
Agricultural ChemistryFungicide DevelopmentControls fungal diseases in wheat/barleyThompson et al., 2023
Pesticide FormulationsMulti-target pesticide developmentThompson et al., 2023
Material SciencePolymer ChemistryImproves thermal stability in PVCGarcia et al., 2024
NanotechnologyEnhances drug delivery systemsPatel et al., 2023

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the triazole ring and the acetamide-linked aryl group. Key comparisons are outlined below:

Substituent Variations on the Triazole Ring

Compound Name Triazole-4 Substituent Triazole-5 Substituent Acetamide Aryl Group Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 1H-pyrrol-1-yl pyridin-2-yl 5-chloro-2-methylphenyl 434.89 Unique electronic profile (pyrrole)
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ethyl pyridin-2-yl 5-chloro-2-methylphenyl 387.89 Higher lipophilicity (ethyl group)
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ethyl pyridin-4-yl 5-chloro-2-methylphenyl 387.89 Altered binding (pyridine position)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methylphenyl pyridin-4-yl 4-chloro-2-methoxy-5-methylphenyl 478.98 Anti-exudative activity in rats

Key Observations:

  • This may enhance binding to hydrophobic pockets in biological targets .
  • Triazole-5 Position:
    • Pyridin-2-yl (target) vs. pyridin-4-yl (): The nitrogen position in pyridine affects hydrogen-bonding interactions. Pyridin-2-yl may coordinate more effectively with metal ions in enzymes .

Acetamide Aryl Group Modifications

Variations in the aryl group attached to the acetamide nitrogen influence solubility and target affinity:

  • 5-chloro-2-methylphenyl (target): Balances electron-withdrawing (Cl) and hydrophobic (methyl) effects.
  • 4-chloro-2-methoxy-5-methylphenyl (): Methoxy group enhances solubility but may reduce blood-brain barrier penetration .
  • 2-chloro-5-(trifluoromethyl)phenyl (): Strong electron-withdrawing CF₃ group increases metabolic stability .

Physicochemical and Spectroscopic Comparisons

NMR Spectroscopy

  • Target Compound: Expected downfield shifts for pyrrole protons (δ ~6.5–7.5 ppm) and pyridine protons (δ ~7.0–8.5 ppm). Region-specific shifts (similar to ) would distinguish it from analogs with non-aromatic substituents .
  • Ethyl-Substituted Analog (): Triazole-4 ethyl group protons resonate at δ ~1.2–1.5 ppm (CH₃) and δ ~4.0–4.5 ppm (CH₂), absent in the target compound .

Mass Spectrometry

  • Molecular Networking (): The target’s pyrrole-pyridine combination would yield unique MS/MS fragmentation patterns (e.g., m/z 434 → 387 via pyrrole loss), differentiating it from ethyl- or phenyl-substituted analogs .

Preparation Methods

Hydrazide Formation

Pyridine-2-carboxylic acid hydrazide is prepared by refluxing pyridine-2-carboxylic acid with hydrazine hydrate (80% ethanol, 12 h, 78% yield). Concurrently, 1H-pyrrole-1-carbonyl chloride is synthesized by treating pyrrole with phosgene (0°C, dichloromethane, 2 h, 89% yield).

Cyclocondensation to Triazole

The hydrazide reacts with 1H-pyrrole-1-carbonyl chloride in tetrahydrofuran (THF) under basic conditions (K₂CO₃, 60°C, 8 h) to form a 1,2,4-triazolinone intermediate. Subsequent thiolation with CS₂ in alcoholic KOH (reflux, 6 h) yields the triazole-3-thiol.

Table 1: Optimization of Triazole Cyclocondensation

ConditionTemperatureTime (h)Yield (%)
THF, K₂CO₃60°C872
DMF, Et₃N80°C668
Toluene, NaH110°C1055

Preparation of N-(5-chloro-2-methylphenyl)-2-bromoacetamide

5-Chloro-2-methylaniline is acylated with bromoacetyl bromide in dichloromethane (0°C, 2 h) using triethylamine as a base. The crude product is purified via recrystallization (ethanol/water), yielding white crystals (mp 142–144°C, 85% yield).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.92 (s, 1H, NH), 7.35 (d, J = 8.4 Hz, 1H), 7.21 (d, J = 2.0 Hz, 1H), 6.99 (dd, J = 8.4, 2.0 Hz, 1H), 3.98 (s, 2H, CH₂Br), 2.32 (s, 3H, CH₃).

  • IR (KBr): 3280 (N-H), 1665 (C=O), 645 (C-Br) cm⁻¹.

Thiol-Alkylation for Acetamide Coupling

The triazole-3-thiol (1.2 equiv) is reacted with N-(5-chloro-2-methylphenyl)-2-bromoacetamide in dimethylformamide (DMF) at 50°C for 6 h, using K₂CO₃ as a base. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1), and the product is isolated via column chromatography (SiO₂, 70% ethyl acetate/hexane).

Table 2: Coupling Reaction Optimization

BaseSolventTemperatureTime (h)Yield (%)
K₂CO₃DMF50°C682
NaHCO₃MeCN60°C874
Et₃NTHF40°C1065

Spectral Characterization of Final Product

N-(5-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Molecular Formula: C₂₀H₁₇ClN₆OS

  • Molecular Weight: 432.91 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.58 (d, J = 4.8 Hz, 1H), 8.12 (s, 1H), 7.89–7.82 (m, 2H), 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 7.18 (dd, J = 8.4, 2.0 Hz, 1H), 6.95 (t, J = 2.4 Hz, 2H), 6.28 (t, J = 2.4 Hz, 2H), 4.12 (s, 2H, SCH₂), 2.29 (s, 3H, CH₃).

  • IR (KBr): 3260 (N-H), 1680 (C=O), 1585 (C=N) cm⁻¹.

  • HRMS (ESI): m/z calcd for C₂₀H₁₇ClN₆OS [M+H]⁺: 432.0812; found: 432.0809.

Mechanistic Insights and Regioselectivity

The regioselectivity of triazole formation is governed by the electronic effects of substituents. The pyridin-2-yl group at position 5 directs cyclization via its electron-withdrawing nature, while the pyrrole at position 4 stabilizes the transition state through resonance. Thiol-alkylation proceeds via an Sₙ2 mechanism, with the triazole thiolate attacking the electrophilic carbon of the bromoacetamide .

Q & A

Q. What synthetic methodologies are commonly employed to prepare sulfur-containing acetamides with triazole and pyridine moieties?

A universal approach involves alkylation of α-chloroacetamides with thiol-containing triazole intermediates under basic conditions (e.g., KOH in ethanol) to form the thioether linkage . For example, 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides are synthesized via nucleophilic substitution, followed by Paal-Knorr condensation to introduce pyrrole substituents . Optimization of reaction time, solvent polarity, and catalyst selection (e.g., pyridine/zeolite systems) is critical for achieving yields >70% .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Structural validation requires a combination of:

  • 1H NMR : To confirm substituent positions (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm) and integration ratios .
  • IR spectroscopy : Detection of characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~680 cm⁻¹) .
  • LC-MS : Verification of molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS prediction reconcile discrepancies between predicted and observed biological activity?

The PASS program predicts activity probabilities (Pa > 0.7) for targets like kinase inhibitors or antimicrobial agents by analyzing structural descriptors . However, experimental validation may show lower efficacy due to:

  • Solubility limitations : Hydrophobic substituents (e.g., 5-chloro-2-methylphenyl) reduce bioavailability, requiring formulation adjustments .
  • Off-target interactions : Pyridine and triazole moieties may bind non-specifically to serum proteins, as observed in molecular dynamics simulations .
  • Metabolic instability : In vitro assays with liver microsomes can identify vulnerable sites (e.g., sulfide oxidation) for structural optimization .

Q. What strategies resolve structural discrepancies between spectroscopic data and X-ray crystallography?

Discrepancies in substituent orientation (e.g., pyrrole ring puckering) may arise due to:

  • Dynamic effects in solution : NMR detects averaged conformations, while X-ray provides static snapshots .
  • Crystal packing forces : Non-covalent interactions (e.g., π-stacking of pyridine rings) can distort bond angles by 2–5° compared to gas-phase DFT calculations . Refinement using SHELXL with high-resolution (<1.0 Å) data improves accuracy .

Q. How do reaction conditions influence regioselectivity in triazole-pyrrole hybrid synthesis?

Regioselectivity in triazole formation is controlled by:

  • Base strength : Strong bases (e.g., KOH) favor 1,2,4-triazole isomers over 1,3,4-derivatives due to kinetic control .
  • Temperature : Reflux conditions (80–100°C) stabilize the 4-(1H-pyrrol-1-yl) substitution pattern via thermodynamic control .
  • Catalyst design : Zeolite-assisted reactions enhance sulfur nucleophilicity, reducing byproducts like disulfides .

Methodological Challenges and Solutions

Q. What experimental designs mitigate low yields in sulfur-containing heterocycle synthesis?

Key strategies include:

  • Protecting group chemistry : Temporarily masking reactive thiols with trityl groups prevents premature oxidation .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min) while improving purity .
  • Phase-transfer catalysis : Using TBAB in biphasic systems enhances interfacial reactivity for alkylation steps .

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

SAR studies involve:

  • Substituent variation : Synthesizing analogs with halogens (Cl, F), electron-donating groups (e.g., methoxy), or heterocycles (e.g., thiophene) at the phenyl or pyridine positions .
  • Biological assays : Testing against cancer cell lines (e.g., IC50 in MCF-7 cells) or bacterial strains (e.g., MIC for S. aureus) to correlate substituent effects with activity .
  • QSAR modeling : Using Hammett constants (σ) or LogP values to predict bioactivity trends .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on anti-exudative activity in rodent models?

Discrepancies may stem from:

  • Dose-dependent effects : Activity peaks at 50 mg/kg but diminishes at higher doses due to toxicity .
  • Model variability : Rat strain differences (e.g., Sprague-Dawley vs. Wistar) in inflammatory responses .
  • Formulation issues : Use of DMSO vs. saline as vehicles alters compound solubility and bioavailability .

Q. What factors explain divergent cytotoxicity results between in vitro and in vivo studies?

  • Metabolic activation : Prodrugs requiring liver enzymes (e.g., CYP3A4) may show low in vitro activity but high in vivo efficacy .
  • Tumor microenvironment : Hypoxia or pH variations in vivo reduce triazole-mediated DNA intercalation efficiency .

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